Differentiation from 7-Hydroxy Analog: Steric and Hydrogen-Bonding Profile at the 7-Position
The target compound features a 7-acetoxy group, while the closest available analog in screening libraries is 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid [1]. The replacement of a hydrogen bond donor (-OH) with a hydrogen bond acceptor (acetyl ester) significantly alters the molecular recognition profile. The acetoxy group presents a larger steric bulk (molar refractivity: acetyl group ~11.18 cm³/mol vs. H atom ~1.03 cm³/mol) and eliminates the strong hydrogen bond donor capacity of the phenol. This is critical for binding pockets where a hydroxyl would be unfavorable or where a prodrug strategy is required. Although direct head-to-head bioactivity data is not publicly available for this pair, the chemical differentiation is absolute.
| Evidence Dimension | C-7 Substituent Steric Bulk (Molar Refractivity) and H-Bond Donor/Acceptor Capacity |
|---|---|
| Target Compound Data | C-7 Substituent: -O-CO-CH3. H-Bond Donor Count: 0. Molar Refractivity contribution: ~11.18 cm³/mol. |
| Comparator Or Baseline | Comparator: 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid. C-7 Substituent: -OH. H-Bond Donor Count: 1. Molar Refractivity contribution: ~1.03 cm³/mol. |
| Quantified Difference | The acetoxy group adds approximately 10.15 cm³/mol of steric bulk and removes one H-bond donor site compared to the hydroxyl analog. |
| Conditions | Computational comparison of substituent properties based on standard fragment-based molar refractivity values. |
Why This Matters
For procurement, this structural feature defines a distinct chemical space. A researcher seeking to probe a hydrophobic binding pocket or design a prodrug will require the acetylated form, as the free hydroxyl analog has fundamentally different physicochemical interactions.
- [1] ChemBase. 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid. ChemBase ID: 182628. Available at: https://en.chembase.cn/molecule-182628.html View Source
